Alk-IN-21

ALK inhibitor G1202R mutation crizotinib resistance

Select Alk-IN-21 for studies of crizotinib-resistant G1202R solvent-front mutation. Demonstrates a 13-fold potency improvement over lorlatinib (IC50 5.95 nM vs G1202R) and balanced activity against WT/L1196M. Validated in Karpas299/H2228 cells (IC50 0.07 µM). This tool compound is essential for target validation and overcoming ALK inhibitor resistance.

Molecular Formula C35H45ClN6O6S4
Molecular Weight 809.5 g/mol
Cat. No. B12406525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-21
Molecular FormulaC35H45ClN6O6S4
Molecular Weight809.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40)
InChIKeyHVCBKWMGVOJUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alk-IN-21 (Compound B10) – a research-grade ALK inhibitor targeting crizotinib-resistant mutations including G1202R


Alk-IN-21 (also designated Compound B10) is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK) belonging to the 2,4-diarylaminopyrimidine chemical class with a dithiocarbamate substituent [1]. The compound was designed as part of a series of novel ALK inhibitors specifically developed to overcome drug resistance caused by ALK kinase mutations, particularly the G1202R solvent-front mutation [1]. Alk-IN-21 demonstrates sub‑nanomolar enzymatic inhibitory potency against wild‑type ALK (ALKWT) and clinically relevant mutants including the gatekeeper mutation L1196M and the solvent‑front mutation G1202R [1]. The compound also exhibits anti‑proliferative activity in ALK‑positive cancer cell lines, notably Karpas299 and H2228 cells .

Why Alk-IN-21 Cannot Be Interchanged with First‑ or Second‑Generation ALK Inhibitors: The Critical Role of G1202R‑Targeted Potency


ALK‑positive cancers treated with first‑generation inhibitors such as crizotinib invariably develop acquired resistance, with the G1202R solvent‑front mutation emerging as one of the most refractory and clinically challenging alterations [1]. This mutation confers profound resistance to crizotinib (IC₅₀ ≈ 382 nM vs. 20 nM for wild‑type) [2] and substantially reduces sensitivity to the second‑generation inhibitor ceritinib and the third‑generation inhibitor lorlatinib (IC₅₀ = 77 nM for lorlatinib against G1202R) [3]. Consequently, generic substitution among ALK inhibitors is scientifically unsound; a compound selected for G1202R‑expressing models must demonstrate quantitatively superior potency against this specific mutant. Alk-IN-21 was expressly designed to address this therapeutic gap and exhibits an IC₅₀ of 5.95 nM against ALK G1202R [4], representing a potency improvement of approximately 13‑fold over lorlatinib and more than 60‑fold over crizotinib in enzymatic assays. This differential activity profile is the primary driver of procurement decisions when the experimental objective involves G1202R‑mutant or crizotinib‑resistant models.

Quantitative Differentiation of Alk-IN-21 Versus Approved ALK Inhibitors in Enzymatic and Cellular Assays


Superior Potency Against the G1202R Solvent‑Front Mutation Compared to Crizotinib and Lorlatinib

Alk-IN-21 inhibits ALK G1202R with an IC₅₀ of 5.95 nM [1], whereas the first‑generation inhibitor crizotinib exhibits an IC₅₀ of approximately 1,148 nM against the same mutant in a comparable cellular phosphorylation assay [2]. The third‑generation inhibitor lorlatinib shows an IC₅₀ of 77 nM against G1202R under similar assay conditions [2]. Alk-IN-21 therefore demonstrates a ~193‑fold improvement in potency over crizotinib and a ~13‑fold improvement over lorlatinib against this clinically recalcitrant mutant.

ALK inhibitor G1202R mutation crizotinib resistance enzymatic IC50

Comparative Potency Against Wild‑Type ALK and the L1196M Gatekeeper Mutation

Alk-IN-21 exhibits IC₅₀ values of 4.59 nM against ALKWT and 2.07 nM against ALK L1196M in enzymatic assays [1]. In a standardized enzymatic assay panel, the second‑generation inhibitor alectinib displays IC₅₀ values of 0.59 nM against ALKWT and 1.5 nM against ALK L1196M [2]. Ceritinib, another second‑generation agent, exhibits IC₅₀ values of 0.61 nM (WT) and 1.1 nM (L1196M) [2]. Alk-IN-21 is approximately 7.8‑fold less potent than alectinib against wild‑type ALK but remains within the low‑nanomolar range, while its potency against the L1196M gatekeeper mutation is comparable to that of ceritinib and within ~1.4‑fold of alectinib.

ALK wild-type L1196M gatekeeper mutation enzymatic IC50 alectinib comparator

Cellular Anti‑Proliferative Activity in ALK‑Positive Karpas299 Lymphoma Cells

Alk-IN-21 inhibits the proliferation of ALK‑positive Karpas299 anaplastic large cell lymphoma cells with an IC₅₀ of 0.07 μM (70 nM) [1]. In a comparable cellular proliferation assay, crizotinib inhibits NPM‑ALK phosphorylation in Karpas299 cells with a mean IC₅₀ of 24 nmol/L (0.024 μM) [2]. Alk‑IN‑21 is therefore approximately 2.9‑fold less potent than crizotinib in this specific cellular context, despite its superior enzymatic potency against the G1202R mutant.

Karpas299 anaplastic large cell lymphoma cellular IC50 crizotinib comparator

Cellular Anti‑Proliferative Activity in ALK‑Positive H2228 NSCLC Cells Compared to Crizotinib, Alectinib, and Ceritinib

Alk-IN-21 inhibits the proliferation of H2228 EML4‑ALK‑positive non‑small cell lung cancer cells with an IC₅₀ of 0.07 μM (70 nM) [1]. In a standardized panel of parental H2228 cells, crizotinib exhibits an IC₅₀ of 0.086 μM (86 nM), alectinib exhibits an IC₅₀ of 0.043 μM (43 nM), and ceritinib exhibits an IC₅₀ of 0.080 μM (80 nM) [2]. Alk‑IN‑21 demonstrates anti‑proliferative activity that is comparable to crizotinib (within ~1.2‑fold) and ceritinib (within ~1.1‑fold), though approximately 1.6‑fold less potent than alectinib.

H2228 EML4‑ALK NSCLC cellular IC50 crizotinib comparator

Preferential Inhibition of ALK‑Positive Cells Over ALK‑Negative Colorectal Cancer Cells

Alk-IN-21 inhibits the proliferation of ALK‑negative HCT116 colorectal carcinoma cells with an IC₅₀ of 5.53 μM, compared to 0.07 μM in ALK‑positive Karpas299 and H2228 cells . This represents a ~79‑fold selectivity for ALK‑driven cell lines over ALK‑negative cells, indicating that the anti‑proliferative activity of Alk‑IN‑21 is largely dependent on ALK pathway inhibition rather than non‑specific cytotoxicity.

cellular selectivity HCT116 ALK‑negative control selectivity ratio

Recommended Research Applications for Alk‑IN‑21 Based on Quantitative Differentiation Evidence


Investigation of G1202R‑Mediated Resistance to First‑ and Second‑Generation ALK Inhibitors

Alk‑IN‑21 is optimally deployed in biochemical and cellular studies designed to interrogate the G1202R solvent‑front mutation, which confers high‑level resistance to crizotinib, ceritinib, and lorlatinib. With an IC₅₀ of 5.95 nM against ALK G1202R [1]—representing a ~13‑fold improvement over lorlatinib [2]—Alk‑IN‑21 enables dose‑response studies in G1202R‑expressing isogenic cell lines or patient‑derived models that would be unresponsive to clinically available agents. This makes the compound particularly valuable for target validation experiments, combination therapy screening with G1202R‑sensitizing agents, and structural biology efforts aimed at understanding the binding mode of inhibitors that accommodate the bulky arginine substitution at the solvent‑front.

Comparative Pharmacology Studies of Gatekeeper (L1196M) Versus Solvent‑Front (G1202R) Resistance Mechanisms

Alk‑IN‑21 exhibits a distinctive potency profile across ALK mutants: IC₅₀ values of 4.59 nM (WT), 2.07 nM (L1196M), and 5.95 nM (G1202R) [1]. This balanced activity across two mechanistically distinct resistance mutations—the gatekeeper L1196M and the solvent‑front G1202R—permits researchers to dissect differential signaling outputs, downstream pathway activation, and apoptotic thresholds in models harboring each mutation. The compound's ~2.2‑fold higher potency against L1196M relative to wild‑type ALK [1] further supports its use in studies examining the structural and functional consequences of gatekeeper mutation acquisition under selective pressure from earlier‑generation inhibitors.

In Vitro Efficacy Studies in EML4‑ALK‑Positive NSCLC and NPM‑ALK‑Positive ALCL Models

Alk‑IN‑21 demonstrates robust cellular anti‑proliferative activity in two well‑characterized ALK‑dependent cell lines: H2228 (EML4‑ALK NSCLC, IC₅₀ = 0.07 μM) [1] and Karpas299 (NPM‑ALK ALCL, IC₅₀ = 0.07 μM) [1]. In H2228 cells, this activity is comparable to that of the clinically approved inhibitor ceritinib (IC₅₀ = 0.080 μM) [3]. These cellular potency metrics establish Alk‑IN‑21 as a suitable research‑grade probe for mechanistic studies of ALK‑driven oncogenesis, apoptosis induction (as demonstrated by cell cycle arrest at G2/M phase in H2228 cells [1]), and preliminary combination screening with downstream pathway inhibitors. The compound's ~79‑fold selectivity for ALK‑positive cells over ALK‑negative HCT116 cells (IC₅₀ = 5.53 μM) [2] further supports its use as an ALK‑dependent tool compound.

Medicinal Chemistry Benchmarking and Structure‑Activity Relationship (SAR) Studies

Alk‑IN‑21 (Compound B10) was identified as the optimal lead candidate from a series of 2,4‑diarylaminopyrimidine derivatives bearing a dithiocarbamate moiety [1]. The compound's well‑characterized binding mode with both ALKWT and ALK G1202R has been established through molecular docking studies, providing a structural rationale for its retained potency against the G1202R mutant [1]. This makes Alk‑IN‑21 an appropriate reference standard or benchmarking control for medicinal chemistry programs focused on next‑generation ALK inhibitors designed to overcome G1202R‑mediated resistance. The compound's balanced mutant‑coverage profile and defined SAR context provide a quantitative baseline against which novel chemical entities can be compared in enzymatic and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.